molecular formula C8H2Cl2N2O2 B1214999 6,7-Dichloro-5,8-phthalazinedione CAS No. 102072-85-5

6,7-Dichloro-5,8-phthalazinedione

Cat. No. B1214999
M. Wt: 229.02 g/mol
InChI Key: UUBDFUMHESGMLX-UHFFFAOYSA-N
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Description

6,7-Dichloro-5,8-phthalazinedione (DCPD) is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPD is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone. DCPD has been used in a variety of research applications, including as a reagent in organic synthesis, as a fluorescent probe for detecting DNA damage, and as a photosensitizer in photodynamic therapy.

Scientific Research Applications

Analytical Chemistry

Specific Scientific Field:

Summary:

Experimental Procedures:

These are just three of the six applications. If you’d like to explore the remaining three, feel free to ask! 😊

properties

IUPAC Name

6,7-dichlorophthalazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4-2-12-11-1-3(4)7(5)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBDFUMHESGMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144626
Record name 5,8-Phthalazinedione, 6,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-5,8-phthalazinedione

CAS RN

102072-85-5
Record name 6,7-Dichloro-5,8-phthalazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102072-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Phthalazinedione, 6,7-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Phthalazinedione, 6,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
JS Kim, KJ Shin, DC Kim, YK Kang, DJ Kim… - Bulletin of the Korean …, 2002 - koreascience.kr
An efficient procedure for the synthesis of 6, 7-dichloro-5, 8-phthalazinedione (4) was developed in 49% overall yield via chloroxidation of 5, 8-diaminophthalazine (8). And a series of …
Number of citations: 11 koreascience.kr
이현정 - 2003 - dspace.ewha.ac.kr
질소를 포함한 헤테로 고리 화합물 유도체들은 항암활성이 우수한 것으로 규명되어 이에 대한 연구가 활발히 진행되어 왔다. 본 연구에서는 출발물질인 6,7-dichloro-5,8-phthalazinedione (12…
Number of citations: 0 dspace.ewha.ac.kr
HJ Lee, JS Kim, SY Park, ME Suh, HJ Kim… - Bioorganic & medicinal …, 2004 - Elsevier
The 6,11-dihydro-pyridazo[2,3-b]phenazine-6,11-dione and 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-dione derivatives were synthesized from 6,7-dichloro-5,8-phthalazinedione and 6,…
Number of citations: 48 www.sciencedirect.com
IA Shaikh, F Johnson, AP Grollman - Journal of medicinal …, 1986 - ACS Publications
A series of simple aza and diazá bicyclic quiñones related to the AB ring system of streptonigrin (1) have been synthesized and tested in vitro for their ability to degrade DNA under …
Number of citations: 183 pubs.acs.org
IA Shaikh - 1983 - search.proquest.com
Streptonigrin (SN) is a highly potent anti-cancer drug which exhibits a broad spectrum of activity against various tumors and is known to mediate its antineoplastic action by the …
Number of citations: 0 search.proquest.com

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